N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
Description
"N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide" (CAS: 2034473-41-9) is a heterocyclic compound featuring a fused bicyclic benzoimidazole core linked to an isoxazole moiety via a carboxamide bridge. Its molecular formula is C₁₆H₂₂N₄O₂, with a molecular weight of 302.37 g/mol . The tetrahydrobenzoimidazole system provides a partially saturated scaffold, which may enhance conformational rigidity compared to fully aromatic analogs.
Propriétés
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)12-7-13(21-19-12)18-14(20)9-4-5-10-11(6-9)17-8-16-10/h7-9H,4-6H2,1-3H3,(H,16,17)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWXIFLPUWBOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2CCC3=C(C2)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the FMS-like Tyrosine Kinase-3 (FLT3) . FLT3 is a receptor tyrosine kinase, expressed in early hematopoietic progenitor cells, and plays a crucial role in hematopoiesis, the formation of blood cellular components.
Mode of Action
This compound acts as a potent and selective inhibitor of FLT3. It binds to the FLT3 receptor and inhibits its kinase activity, which can lead to the inhibition of FLT3-mediated signal transduction. This, in turn, may result in the induction of apoptosis (programmed cell death) in cells overexpressing FLT3.
Biochemical Pathways
The inhibition of FLT3 affects various downstream signaling pathways, including the PI3K/AKT, STAT5, and ERK pathways. These pathways are involved in cell survival, proliferation, and differentiation. By inhibiting FLT3, the compound can disrupt these pathways, leading to the inhibition of cell growth and induction of apoptosis.
Pharmacokinetics
The compound has been found to have good oral pharmacokinetic (PK) properties. The aqueous solubility and oral pk properties at higher doses in rodents were found to be less than optimal for clinical development. The compound has demonstrated a desirable safety and PK profile in humans and is currently in phase II clinical trials.
Result of Action
The compound’s action results in the inhibition of FLT3 phosphorylation and the induction of apoptosis in a concentration-dependent manner. In vivo antitumor studies showed that the compound led to complete tumor regression in the MV4-11 xenograft model at a dose of 60 mg/kg/d without observable body weight loss.
Activité Biologique
N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes an isoxazole ring and a benzimidazole moiety, which are known to contribute to biological activity.
Research indicates that this compound may act as an inhibitor of specific kinases, particularly FMS-like tyrosine kinase 3 (FLT3), which is a critical target in the treatment of acute myeloid leukemia (AML). The inhibition of FLT3 phosphorylation leads to apoptosis in cancer cells, demonstrating its potential as an anticancer agent .
Antitumor Activity
A notable study demonstrated that derivatives of this compound could inhibit FLT3 phosphorylation and induce apoptosis in a concentration-dependent manner. In vivo studies using MV4-11 xenograft models showed complete tumor regression at doses of 60 mg/kg/day without significant body weight loss, indicating a favorable safety profile .
Cytotoxicity and Selectivity
The compound exhibits selective cytotoxicity against FLT3-ITD mutant cells. This selectivity is crucial for minimizing side effects in normal tissues during cancer therapy. The structure-activity relationship (SAR) studies have identified key modifications that enhance potency against these mutant cells while maintaining acceptable pharmacokinetic properties .
Case Studies
- Acute Myeloid Leukemia : In a preclinical model, the compound was tested against various AML cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis through the inhibition of FLT3 signaling pathways .
- Solid Forms Development : Research has also focused on developing solid forms of this compound to enhance its bioavailability and stability. Various formulations have been tested to optimize solubility and pharmacokinetics, which are essential for clinical applications .
Pharmacokinetics
The pharmacokinetic profile of this compound has shown promising results in terms of absorption and distribution. Studies indicate that modifications to the chemical structure can significantly affect these parameters, leading to improved therapeutic outcomes .
Comparative Biological Activity Table
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The benzo[d]imidazole core has been associated with various pharmacological activities, including anticancer properties. For instance, derivatives of benzo[d]imidazole have shown promising results in inhibiting cancer cell proliferation across multiple cancer types.
- Case Study : A study conducted on hybrids of benzo[d]imidazole derivatives demonstrated their effectiveness against human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The most potent compounds exhibited IC50 values ranging from 7.82 to 10.21 μM, comparable to standard chemotherapeutics like sorafenib and doxorubicin .
Antimycobacterial Activity
The compound's structural similarity to known antimycobacterial agents suggests it may inhibit Mycobacterium tuberculosis.
- Research Findings : In vitro evaluations have indicated that certain benzo[d]imidazole derivatives possess selective inhibition against M. tuberculosis without significant activity against non-tuberculous mycobacteria. This selectivity is crucial for developing targeted therapies for tuberculosis .
Kinase Inhibition
The compound has been investigated for its ability to inhibit specific kinases involved in various signaling pathways related to cancer and other diseases.
- Mechanism of Action : Inhibition of kinases such as ATR (Ataxia Telangiectasia and Rad3 related protein) is a promising therapeutic strategy in cancer treatment. Compounds similar to N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide have been shown to effectively inhibit ATR kinase activity, leading to reduced tumor cell viability under stress conditions .
Anti-inflammatory Properties
Benzo[d]imidazole derivatives are also recognized for their anti-inflammatory effects.
- Biological Evaluation : Research indicates that modifications in the imidazole structure can enhance anti-inflammatory activity. Compounds with specific substituents have demonstrated the ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .
Pharmacokinetic Studies
Understanding the pharmacokinetics of this compound is critical for its development as a therapeutic agent.
- Absorption and Distribution : Studies on similar compounds indicate favorable absorption characteristics and distribution profiles, which are essential for effective drug design. The presence of the tert-butyl group may enhance solubility and bioavailability compared to other derivatives .
Potential Uses in Neuroprotection
Emerging research suggests that compounds with the benzo[d]imidazole scaffold may exert neuroprotective effects.
- Neuroprotective Mechanisms : Preliminary studies indicate that these compounds might protect neuronal cells from oxidative stress and apoptosis, making them candidates for further investigation in neurodegenerative disease models.
Comparaison Avec Des Composés Similaires
Research Findings and Data Gaps
- Hydrogen-Bonding Patterns : Evidence from crystallographic studies (e.g., Etter’s graph set analysis) suggests that the carboxamide group in the target compound could form robust hydrogen-bonded networks, similar to tert-butoxy-glycyl derivatives .
- Biological Activity : While activity data for the target compound are unavailable, structurally related imidazole derivatives (e.g., 5{87}) have shown promise in enzyme inhibition, highlighting the scaffold’s versatility .
- Data Limitations : Key parameters such as solubility, LogP, and in vitro efficacy remain uncharacterized for the target compound, necessitating further study.
Q & A
Q. Q1. What are the recommended synthetic routes for N-(3-(tert-butyl)isoxazol-5-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
Core Scaffold Preparation : Start with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid (or its hydrochloride salt) as a precursor, which can be functionalized via amide coupling .
Isoxazole Integration : React the benzoimidazole core with a tert-butyl-substituted isoxazole derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. Q2. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer:
- Spectroscopic Characterization :
- NMR : Analyze - and -NMR to confirm regiochemistry of the isoxazole and benzoimidazole moieties (e.g., tert-butyl protons at δ ~1.3 ppm) .
- IR : Verify carboxamide C=O stretching (~1650–1700 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks matching the theoretical mass .
Q. Q3. What preliminary biological assays are suitable for screening this compound?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, MAPK) using fluorescence-based assays (IC determination) .
- Antimicrobial Activity : Conduct MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
Advanced Research Questions
Q. Q4. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological activity?
Methodological Answer:
Q. Q5. What computational strategies can predict hydrogen-bonding patterns in its crystal structure?
Methodological Answer:
Q. Q6. How can conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?
Methodological Answer:
- Pharmacokinetic Profiling :
- Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
- Identify metabolic hotspots via liver microsome assays (e.g., CYP450 isoforms) .
- Formulation Adjustments : Use nanoemulsions or liposomal encapsulation to improve bioavailability if poor solubility is implicated .
Experimental Design Challenges
Q. Q7. What strategies mitigate regiochemical ambiguity during isoxazole coupling?
Methodological Answer:
- Protection/Deprotection : Temporarily protect reactive sites on the benzoimidazole core (e.g., Boc-protected amines) before isoxazole conjugation .
- Regioselective Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure precise attachment of the tert-butyl-isoxazole group .
Q. Q8. How can crystallinity issues affect formulation development?
Methodological Answer:
- Polymorph Screening : Conduct high-throughput crystallization trials (e.g., solvent-drop grinding) to identify stable polymorphs .
- Co-crystallization : Co-formulate with carboxylic acids (e.g., succinic acid) to enhance dissolution rates .
Data Contradiction Analysis
Q. Q9. How to address discrepancies between computational docking and experimental binding data?
Methodological Answer:
- Force Field Refinement : Re-optimize docking parameters (e.g., solvation models in GROMACS) to better mimic physiological conditions .
- Biophysical Validation : Use surface plasmon resonance (SPR) to measure real-time binding kinetics and compare with docking scores .
Q. Q10. Why might biological activity vary between enantiomers, and how is this resolved?
Methodological Answer:
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test individually in bioassays .
- Stereochemical Modeling : Perform DFT calculations (Gaussian 16) to identify energetically favorable enantiomer-protein interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
